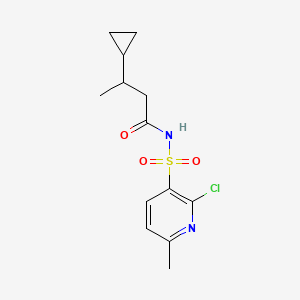
N-(2-Chloro-6-methylpyridin-3-yl)sulfonyl-3-cyclopropylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Chloro-6-methylpyridin-3-yl)sulfonyl-3-cyclopropylbutanamide, also known as CC-115, is a small molecule inhibitor that targets the mammalian target of rapamycin (mTOR) pathway. This pathway plays a crucial role in regulating cell growth and metabolism, making it a promising target for cancer therapy.
Mecanismo De Acción
N-(2-Chloro-6-methylpyridin-3-yl)sulfonyl-3-cyclopropylbutanamide inhibits the mTOR pathway by binding to and blocking the activity of both mTORC1 and mTORC2 complexes. This leads to a decrease in protein synthesis, cell growth, and proliferation. In addition, N-(2-Chloro-6-methylpyridin-3-yl)sulfonyl-3-cyclopropylbutanamide has been shown to induce autophagy, a process that promotes the degradation of damaged proteins and organelles in cells.
Biochemical and Physiological Effects:
N-(2-Chloro-6-methylpyridin-3-yl)sulfonyl-3-cyclopropylbutanamide has been found to have a broad range of biochemical and physiological effects. In addition to its anti-tumor activity, N-(2-Chloro-6-methylpyridin-3-yl)sulfonyl-3-cyclopropylbutanamide has been shown to have anti-inflammatory effects and to improve insulin sensitivity in animal models of diabetes. It has also been found to reduce the severity of symptoms in animal models of autoimmune diseases, such as multiple sclerosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2-Chloro-6-methylpyridin-3-yl)sulfonyl-3-cyclopropylbutanamide is its high specificity for the mTOR pathway, which reduces the risk of off-target effects. In addition, N-(2-Chloro-6-methylpyridin-3-yl)sulfonyl-3-cyclopropylbutanamide has good pharmacokinetic properties, including high oral bioavailability and a long half-life, making it a promising candidate for clinical development. However, one limitation of N-(2-Chloro-6-methylpyridin-3-yl)sulfonyl-3-cyclopropylbutanamide is its relatively low potency compared to other mTOR inhibitors, such as rapamycin.
Direcciones Futuras
There are several future directions for the development of N-(2-Chloro-6-methylpyridin-3-yl)sulfonyl-3-cyclopropylbutanamide. One area of interest is the combination of N-(2-Chloro-6-methylpyridin-3-yl)sulfonyl-3-cyclopropylbutanamide with other chemotherapy agents to enhance its anti-tumor effects. Another area of interest is the investigation of N-(2-Chloro-6-methylpyridin-3-yl)sulfonyl-3-cyclopropylbutanamide in other diseases, such as metabolic disorders and autoimmune diseases. In addition, the development of more potent and selective mTOR inhibitors based on the structure of N-(2-Chloro-6-methylpyridin-3-yl)sulfonyl-3-cyclopropylbutanamide is an area of active research.
Conclusion:
In conclusion, N-(2-Chloro-6-methylpyridin-3-yl)sulfonyl-3-cyclopropylbutanamide is a promising small molecule inhibitor that targets the mTOR pathway. It has shown promising results in preclinical studies as an anticancer agent and has a broad range of biochemical and physiological effects. While there are limitations to its potency, N-(2-Chloro-6-methylpyridin-3-yl)sulfonyl-3-cyclopropylbutanamide has good pharmacokinetic properties and is a promising candidate for clinical development. Further research is needed to fully understand its potential as a therapeutic agent in various diseases.
Métodos De Síntesis
The synthesis of N-(2-Chloro-6-methylpyridin-3-yl)sulfonyl-3-cyclopropylbutanamide involves the reaction of 3-cyclopropyl-1-(2,6-dimethylphenyl)-1,3-dihydro-2H-benzimidazol-2-one with 2-chloro-6-methylpyridine-3-sulfonyl chloride in the presence of a base. The resulting product is then purified using column chromatography. The final product is a white solid with a purity of over 99%.
Aplicaciones Científicas De Investigación
N-(2-Chloro-6-methylpyridin-3-yl)sulfonyl-3-cyclopropylbutanamide has been extensively studied for its potential as an anticancer agent. It has shown promising results in preclinical studies, inhibiting the growth of various cancer cell lines, including breast, prostate, and lung cancer. In addition, N-(2-Chloro-6-methylpyridin-3-yl)sulfonyl-3-cyclopropylbutanamide has been found to enhance the anti-tumor effects of other chemotherapy agents, such as paclitaxel and doxorubicin.
Propiedades
IUPAC Name |
N-(2-chloro-6-methylpyridin-3-yl)sulfonyl-3-cyclopropylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3S/c1-8(10-4-5-10)7-12(17)16-20(18,19)11-6-3-9(2)15-13(11)14/h3,6,8,10H,4-5,7H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQWRQRUNQDVESF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)S(=O)(=O)NC(=O)CC(C)C2CC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Chloro-6-methylpyridin-3-yl)sulfonyl-3-cyclopropylbutanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(Chloromethyl)-1,2-oxazol-5-yl]oxetan-3-ol](/img/structure/B2569853.png)
![N-[(1-Cyclopentylpyrazol-3-yl)methyl]prop-2-enamide](/img/structure/B2569855.png)
![4-bromo-N-[2-(diethylamino)ethyl]benzene-1-sulfonamide hydrochloride](/img/structure/B2569857.png)
![1,3,7-trimethyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2569858.png)
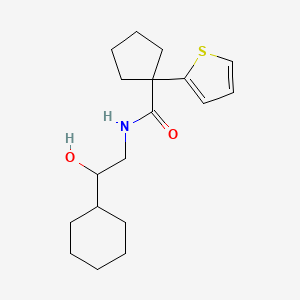
![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2569861.png)
![N-[4-(2,3-Dihydro-1H-inden-5-yl)-5-methyl-1,3-thiazol-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2569864.png)
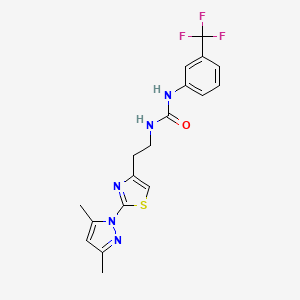
![N-[[4-(2,5-dimethylphenyl)-5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide](/img/structure/B2569870.png)
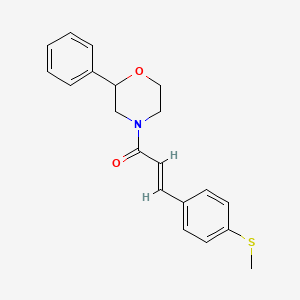
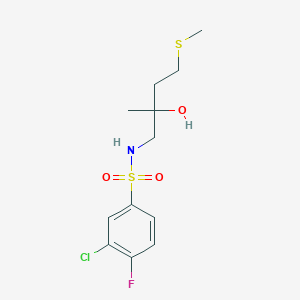
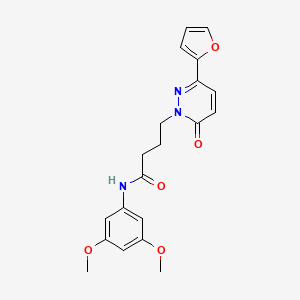
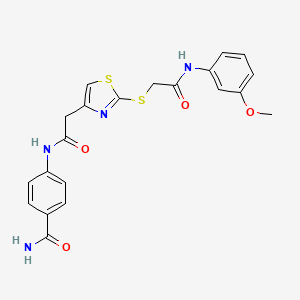
![(E)-2-((1H-benzo[d]imidazol-2-yl)thio)-N'-(2-hydroxy-1,2-diphenylethylidene)acetohydrazide](/img/structure/B2569876.png)